N-tert-Butylpyrrolidine-1-carboxamide
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Overview
Description
N-(tert-butyl)pyrrolidine-1-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Pyrrolidine and tert-butyl isocyanate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(tert-butyl)pyrrolidine-1-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-(tert-butyl)pyrrolidine-1-carboxamide N-oxide.
Reduction: N-(tert-butyl)pyrrolidine-1-amine.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(tert-butyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)pyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
N-(tert-butyl)pyrrolidine-3-carboxamide: Another positional isomer.
N-(tert-butyl)pyrrolidine-4-carboxamide: Yet another positional isomer.
Uniqueness
N-(tert-butyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Biological Activity
N-tert-Butylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a tert-butyl group and a carboxamide functional group. Its molecular formula is C9H17N2O, with a molecular weight of approximately 169.25 g/mol. The presence of the pyrrolidine moiety contributes to its conformational flexibility, allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may bind to active sites on proteins, altering their conformation and function. This mechanism is crucial for its potential applications in drug discovery and development.
1. Antimicrobial Properties
Research has indicated that pyrrolidine derivatives, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, targeting the enoyl acyl carrier protein reductase (InhA), which is essential for mycobacterial fatty acid synthesis . The findings suggest that similar structural analogs could have significant antimicrobial effects.
2. Antioxidant Activity
Another area of investigation involves the antioxidant capabilities of this compound. Compounds with similar structures have shown promising results in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Antituberculosis Activity
A high-throughput screening identified pyrrolidine carboxamides as potent inhibitors of InhA from Mycobacterium tuberculosis. Optimization led to compounds with over 160-fold increased potency compared to initial leads, demonstrating the potential for developing new antituberculosis agents .
Case Study 2: Interaction with Cholinesterase
In studies examining the interaction of similar compounds with cholinesterase enzymes, it was found that some pyrrolidine derivatives could effectively reactivate inhibited enzymes, suggesting therapeutic potential in treating organophosphate poisoning .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-tert-butylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)10-8(12)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) |
InChI Key |
APSXDXXHDUYZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC1 |
Origin of Product |
United States |
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